Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a range of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate
- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-10-5-7-11(8-6-10)13-9-12(16)14(19-13)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFQRBWTPQLHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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